molecular formula C19H19N5O3 B2450323 N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide CAS No. 2034320-01-7

N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Cat. No. B2450323
M. Wt: 365.393
InChI Key: UXBKILUTZRGDNR-UHFFFAOYSA-N
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Description

N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C19H19N5O3 and its molecular weight is 365.393. The purity is usually 95%.
BenchChem offers high-quality N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural and Chemical Properties The research into compounds related to N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide often focuses on their structural aspects, chemical properties, and potential for forming salt and inclusion compounds. Studies have shown that certain amide-containing isoquinoline derivatives exhibit interesting behaviors when interacting with mineral acids, leading to the formation of gels or crystalline solids depending on the acid used. These structural properties are crucial for understanding the potential applications of these compounds in various fields, including pharmaceuticals and materials science (Karmakar, Sarma, & Baruah, 2007).

Antimicrobial and Antiviral Activity The antimicrobial and antiviral activities of related compounds have been a significant area of research. Oxazolidinone analogs, for instance, have demonstrated potent in vitro antibacterial activities against a variety of clinically important human pathogens. These findings highlight the potential of such compounds for treating infectious diseases, including those caused by drug-resistant bacteria (Zurenko et al., 1996). Additionally, novel anilidoquinoline derivatives have shown significant antiviral and antiapoptotic effects, particularly in the treatment of Japanese encephalitis, indicating the potential for these compounds in antiviral therapy (Ghosh et al., 2008).

Antitumor and Antiproliferative Activities The antitumor and antiproliferative activities of quinazolinyl acetamides have been explored in several studies. Compounds in this category have been synthesized and evaluated for their effectiveness against various cancer cell lines, showing promising results in inhibiting tumor growth and proliferation. These activities suggest the potential of such compounds in the development of new anticancer therapies (Alagarsamy et al., 2015). Moreover, thiophene analogues of 5-chloro-5,8-dideazafolic acid have been synthesized and tested as inhibitors of tumor cell growth, further supporting the anticancer potential of these compounds (Forsch, Wright, & Rosowsky, 2002).

Selective Fluorescent Sensing One innovative application of compounds related to N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is in the development of selective fluorescent sensors. Research has been conducted on the synthesis of fluorescent sensors based on quinoline platforms that show high selectivity and sensitivity for detecting specific metal ions, such as cadmium, in various environments. This ability to distinguish between similar ions highlights the potential for these compounds in environmental monitoring and biomedical diagnostics (Zhou et al., 2012).

properties

IUPAC Name

N-(2-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-6-yl)-2-(4-oxoquinazolin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3/c1-23-18(26)9-12-8-13(6-7-15(12)22-23)21-17(25)10-24-11-20-16-5-3-2-4-14(16)19(24)27/h2-5,9,11,13H,6-8,10H2,1H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXBKILUTZRGDNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C2CC(CCC2=N1)NC(=O)CN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

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